N,N-Dimethyl-1-phenanthren-9-YL-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-1-phenanthren-9-YL-methanamine typically involves the reaction of phenanthrene-9-carboxaldehyde with dimethylamine under specific conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine .
Industrial Production Methods: it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-1-phenanthren-9-YL-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions include N-oxide derivatives, reduced amines, and substituted amines .
Scientific Research Applications
N,N-Dimethyl-1-phenanthren-9-YL-methanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-phenanthren-9-YL-methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
- N,N-Dimethyl-1-naphthylmethanamine
- N,N-Dimethyl-1-anthracenylmethanamine
- N,N-Dimethyl-1-pyrenylmethanamine
Comparison: N,N-Dimethyl-1-phenanthren-9-YL-methanamine is unique due to its phenanthrene moiety, which imparts distinct chemical and biological properties compared to its analogs . This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
63561-88-6 |
---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N,N-dimethyl-1-phenanthren-9-ylmethanamine |
InChI |
InChI=1S/C17H17N/c1-18(2)12-14-11-13-7-3-4-8-15(13)17-10-6-5-9-16(14)17/h3-11H,12H2,1-2H3 |
InChI Key |
MDNQXKYPKSMPBU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.